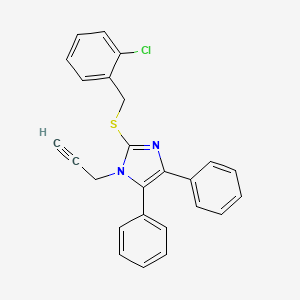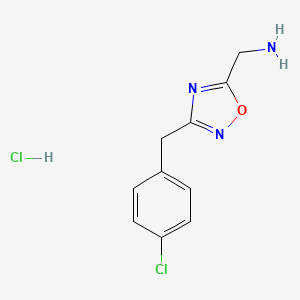
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chlorobenzyl and methanamine groups. One common method involves the cyclization of acylhydrazides with nitriles in the presence of a dehydrating agent. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the same core structure but differ in the substituents attached to the oxadiazole ring.
4-Chlorobenzyl Derivatives: Compounds with similar chlorobenzyl groups but different core structures.
Methanamine Derivatives: Compounds with methanamine groups attached to different core structures.
Uniqueness
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to its specific combination of the 1,2,4-oxadiazole ring, chlorobenzyl group, and methanamine group.
特性
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9;/h1-4H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPCVGYUSJKTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
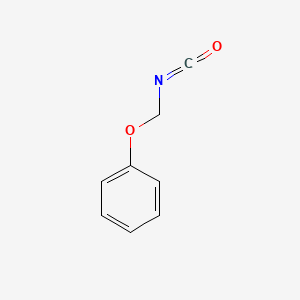
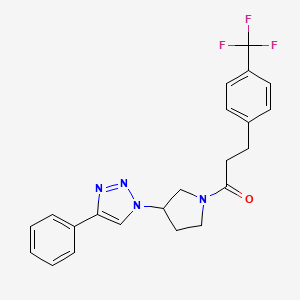
![3-hexyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)
![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate](/img/structure/B2439406.png)
![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2439408.png)
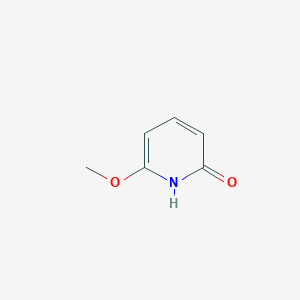
![Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2439416.png)

![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439419.png)
![Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2439420.png)
